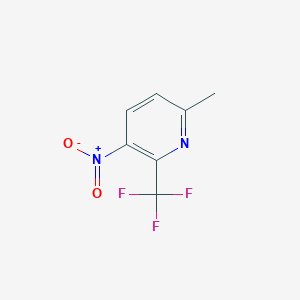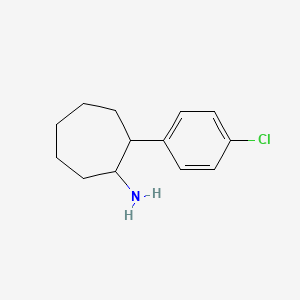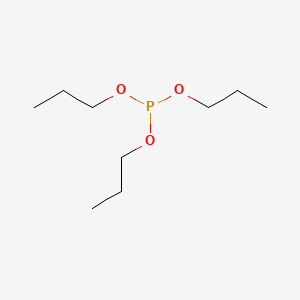
N-(4-(2-Aminoethyl)phenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-Aminoethyl)phenyl)propionamide: is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol It is characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to a propionamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Aminoethyl)phenyl)propionamide typically involves the reaction of 4-(2-Aminoethyl)aniline with propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(2-Aminoethyl)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions on the phenyl ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Applications De Recherche Scientifique
N-(4-(2-Aminoethyl)phenyl)propionamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mécanisme D'action
The mechanism of action of N-(4-(2-Aminoethyl)phenyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylpropionamide: Similar structure but lacks the aminoethyl group.
4-(2-Aminoethyl)aniline: Contains the aminoethyl group but lacks the propionamide moiety.
N-(4-(2-Hydroxyethyl)phenyl)propionamide: Similar structure with a hydroxyethyl group instead of an aminoethyl group.
Uniqueness
N-(4-(2-Aminoethyl)phenyl)propionamide is unique due to the presence of both the aminoethyl and propionamide groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
N-[4-(2-aminoethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H16N2O/c1-2-11(14)13-10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) |
Clé InChI |
MHACJCHYEAZCAC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B12095961.png)
![Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12095972.png)





![(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B12096010.png)
